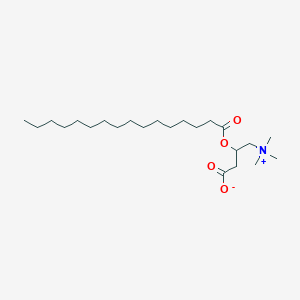

Methyl morpholine-2-carboxylate

Übersicht

Beschreibung

Methyl morpholine-2-carboxylate is not directly mentioned in the provided papers; however, the papers discuss various morpholine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Morpholine is a versatile secondary amine used in various chemical reactions, including as a nucleophile in carbene reactions , in photoinitiation , and in the synthesis of muscarinic agonists , among others.

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several papers. For instance, the synthesis of 2-morpholino acetonaphthone was confirmed by spectral and elemental analysis, demonstrating its capability as a photoinitiator . Another study reported the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which involved nine steps with an overall yield of 36% . Additionally, the synthesis of indeloxazine hydrochloride, a compound with a morpholine moiety, was achieved through preferential crystallization and showed antidepressive and cerebral-activating properties . The preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid was improved, resulting in an 88% overall yield .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, as seen in the X-ray structural examination of a Diels-Alder reaction product with morpholine, which revealed a triclinic crystal structure . This highlights the importance of structural analysis in understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Morpholine derivatives are involved in various chemical reactions. For example, the aminolysis of a carbene complex with morpholine was studied, revealing a mechanism involving nucleophilic addition and a general base-catalyzed reaction . The synthesis of 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues employed click chemistry, indicating the versatility of morpholine in facilitating diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be inferred from their synthesis and applications. For instance, the photoinitiation capability of 2-morpholino acetonaphthone suggests its potential in polymerization processes . The antibacterial activity of morpholine-3-carboxylic acid derivatives and the antidepressive properties of indeloxazine hydrochloride are indicative of the biological relevance of these compounds. The molecular docking study of the triazolyl methyl ester derivatives further supports their potential as antibacterial agents .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Methyl 3-alkylazulene-1-carboxylates, synthesized from reactions involving morpholine enamines, serve as precursors for the production of 1-alkylazulenes and azulene. These compounds have potential applications in materials science and pharmaceuticals due to their unique chemical properties (Yasunami et al., 1993).

Antimicrobial Agents

Morpholine derivatives have been synthesized for their antimicrobial properties. For instance, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has shown potential as a potent antimicrobial agent, including uses in synthesizing arecoline derivatives and other pharmacologically active compounds (Kumar et al., 2007).

Peptidomimetic Chemistry

Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized for applications in peptidomimetic chemistry. This compound, compatible with solid-phase peptide synthesis, allows for the creation of peptide analogs with potential therapeutic uses (Sladojevich et al., 2007).

Photo-electrocatalytic Applications

The synthesis of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride, featuring a morpholine unit to reduce dye aggregation, highlights its potential application in the biomedical and photo-electrocatalytic fields. This demonstrates the versatility of morpholine derivatives in various scientific applications (Tiravia et al., 2022).

Green Chemistry

Morpholine derivatives have been explored in green chemistry as well, such as in the palladium-catalyzed aminocarbonylation reactions using biomass-based solvents. This research points towards sustainable chemical processes using morpholine compounds (Uzunlu et al., 2023).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl morpholine-3-carboxylate”, suggests avoiding all personal contact, including inhalation . It recommends using the compound in a well-ventilated area, avoiding contact with moisture, and avoiding contact with incompatible materials . When handling, it is advised not to eat, drink, or smoke .

Eigenschaften

IUPAC Name |

methyl morpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTITWBGWTASYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929148 | |

| Record name | Methyl morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl morpholine-2-carboxylate | |

CAS RN |

135782-19-3 | |

| Record name | Methyl morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-morpholinecarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

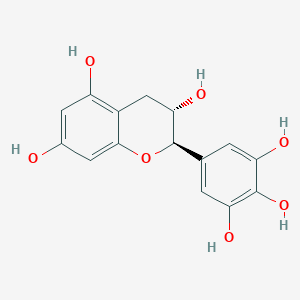

![(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid](/img/structure/B157510.png)

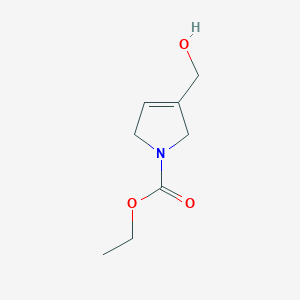

![N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide](/img/structure/B157515.png)

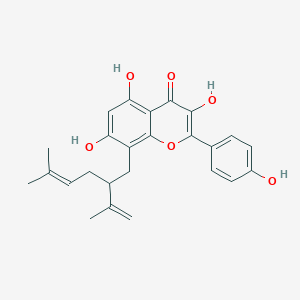

![(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B157516.png)